molecular formula C19H20ClNO2 B12842013 tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate

tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate

Cat. No.: B12842013
M. Wt: 329.8 g/mol
InChI Key: ARXWCPGNWSPDTM-BQYQJAHWSA-N
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Description

tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a chlorostyryl moiety, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, cesium carbonate (Cs2CO3), palladium catalysts

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates or ureas

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein . The chlorostyryl moiety may also participate in π-π interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-bromobenzyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate

Uniqueness: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the chlorostyryl moiety, which imparts distinct reactivity and binding properties compared to other tert-butyl carbamates . This makes it particularly valuable in applications requiring selective interactions with specific molecular targets.

Properties

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl N-[3-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate

InChI

InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-6-4-5-15(13-17)8-7-14-9-11-16(20)12-10-14/h4-13H,1-3H3,(H,21,22)/b8-7+

InChI Key

ARXWCPGNWSPDTM-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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